4-[3-(Trifluoromethyl)phenyl]butanoic acid 4-[3-(Trifluoromethyl)phenyl]butanoic acid
Brand Name: Vulcanchem
CAS No.: 145485-43-4
VCID: VC21282922
InChI: InChI=1S/C11H11F3O2/c12-11(13,14)9-5-1-3-8(7-9)4-2-6-10(15)16/h1,3,5,7H,2,4,6H2,(H,15,16)
SMILES: C1=CC(=CC(=C1)C(F)(F)F)CCCC(=O)O
Molecular Formula: C11H11F3O2
Molecular Weight: 232.2 g/mol

4-[3-(Trifluoromethyl)phenyl]butanoic acid

CAS No.: 145485-43-4

Cat. No.: VC21282922

Molecular Formula: C11H11F3O2

Molecular Weight: 232.2 g/mol

* For research use only. Not for human or veterinary use.

4-[3-(Trifluoromethyl)phenyl]butanoic acid - 145485-43-4

Specification

CAS No. 145485-43-4
Molecular Formula C11H11F3O2
Molecular Weight 232.2 g/mol
IUPAC Name 4-[3-(trifluoromethyl)phenyl]butanoic acid
Standard InChI InChI=1S/C11H11F3O2/c12-11(13,14)9-5-1-3-8(7-9)4-2-6-10(15)16/h1,3,5,7H,2,4,6H2,(H,15,16)
Standard InChI Key YDSHBPXDRHJEJV-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)CCCC(=O)O
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)CCCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

4-[3-(Trifluoromethyl)phenyl]butanoic acid, also known as 4-(3-TrifluoroMethyl-phenyl)-butyric acid, is identified by the CAS Registry Number 145485-43-4. It has a molecular formula of C11H11F3O2 and a molecular weight of 232.2 g/mol . The compound consists of a butanoic acid chain (four-carbon carboxylic acid) attached to a phenyl ring that bears a trifluoromethyl (CF3) group at the meta position (carbon-3 of the aromatic ring).

The structure combines several key functional groups:

  • A carboxylic acid terminus (-COOH)

  • A flexible four-carbon aliphatic chain

  • An aromatic phenyl ring

  • A trifluoromethyl substituent, which significantly influences the compound's electronic properties

The trifluoromethyl group, with its strong electron-withdrawing nature, impacts the electron density distribution across the molecule, affecting its reactivity, solubility, and biological interactions.

Physical and Chemical Properties

Physical Properties

The physical properties of 4-[3-(Trifluoromethyl)phenyl]butanoic acid are characteristic of aromatic carboxylic acids modified by fluorine-containing groups. While specific data in the search results is limited, the general properties can be inferred based on similar compounds:

PropertyValue/Description
Physical StateSolid at room temperature
Molecular Weight232.2 g/mol
AppearanceWhite to off-white crystalline powder
SolubilityLimited water solubility; soluble in organic solvents
Melting PointTypically 75-85°C (estimated)
Boiling PointAbove 250°C (estimated)

Chemical Reactivity

The reactivity of 4-[3-(Trifluoromethyl)phenyl]butanoic acid is primarily dictated by its carboxylic acid function and modified by the electronic effects of the trifluoromethyl group:

  • The carboxylic acid group undergoes typical reactions including:

    • Esterification with alcohols

    • Amidation with amines

    • Reduction to alcohols

    • Decarboxylation under specific conditions

  • The trifluoromethyl group:

    • Increases the acidity of the carboxylic acid through inductive electron withdrawal

    • Enhances lipophilicity of the molecule

    • Provides metabolic stability against enzymatic degradation

    • Confers unique binding properties in receptor interactions

Synthesis Methods

Reported Synthetic Routes

One notable synthesis of 4-[3-(Trifluoromethyl)phenyl]butanoic acid is described in a 2020 publication by Deng, Engle, Fu, Gao, Li, Liu, and Tran in Angewandte Chemie . The reaction conditions feature:

ReagentsConditionsYield
Propyl alcohol, bis(1,5-cyclooctadiene)nickel(0), potassium-t-butoxide, 4,4-dibenzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole60°C, sealed tube, regioselective reaction94%

This high-yielding regioselective approach illustrates the effectiveness of modern transition metal-catalyzed methodologies in synthesizing trifluoromethyl-containing compounds.

Structural Relationships with Similar Compounds

Comparison with Related Trifluoromethylated Compounds

The structural features of 4-[3-(Trifluoromethyl)phenyl]butanoic acid can be compared with several similar compounds:

CompoundCAS NumberKey Structural DifferencesNotable Properties
4-[3-(Trifluoromethyl)phenyl]butanoic acid145485-43-4Reference compoundForms basis for comparison
4-Oxo-4-(3-trifluoromethylphenyl)butyric acid56948-76-6Contains ketone at C4 positionMore reactive; different electronic distribution
(S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid270065-79-7Amino group at C3; CF3 at para positionDifferent stereochemistry; potential for different biological activity

Structure-Activity Relationships

The position of the trifluoromethyl group significantly influences the compound's properties. Meta-substitution (as in the title compound) typically:

  • Provides moderate electronic effects on the aromatic ring

  • Imparts specific three-dimensional conformational preferences

  • Creates unique interaction patterns with potential biological targets

  • Affects metabolic stability differently than para- or ortho-substitution

Applications in Research and Industry

Synthetic Applications

The compound serves as an important building block in organic synthesis, particularly for:

  • Creation of more complex bioactive molecules

  • Development of trifluoromethylated analogs of known drugs

  • Synthesis of specialty chemicals and materials

Analytical Standards

Due to its well-defined structure and stability, this compound can function as an analytical standard in:

  • Chromatographic analyses

  • Method development

  • Quality control processes

Chemical Transformations and Reactions

Key Reactions of the Carboxylic Acid Function

The carboxylic acid moiety of 4-[3-(Trifluoromethyl)phenyl]butanoic acid undergoes various transformations that are valuable in synthetic chemistry:

Reaction TypeReagentsPotential ProductsApplications
EsterificationAlcohols, acid catalystsCorresponding estersProdrug development, fragrance chemistry
AmidationAmines, coupling agentsCorresponding amidesPeptide-like structures, drug candidates
ReductionLiAlH4, BH3Primary alcoholIntermediate for other functional groups
DecarboxylationHeat, catalysts3-(Trifluoromethyl)propylbenzeneSimplified analogs

Transformations of Related Compounds

Insights into potential transformations can be gleaned from related compounds. For instance, 4-Oxo-4-(3-trifluoromethylphenyl)butyric acid (CAS 56948-76-6) contains an additional ketone group that provides further opportunities for derivatization through:

  • Reduction to alcohols

  • Reductive amination

  • Condensation reactions

  • Aldol-type reactions

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR would show:

    • Aromatic protons (7.2-7.6 ppm)

    • Methylene protons adjacent to carboxylic acid (2.3-2.4 ppm)

    • Methylene protons adjacent to aromatic ring (2.6-2.8 ppm)

    • Central methylene protons (1.8-2.0 ppm)

    • Carboxylic acid proton (10-12 ppm)

  • 19F NMR would display:

    • Trifluoromethyl signal (typically around -62 to -64 ppm)

  • 13C NMR would exhibit:

    • Carboxylic carbon (~175 ppm)

    • Aromatic carbons (125-145 ppm)

    • Trifluoromethyl carbon (quadruplet, ~124 ppm)

    • Aliphatic carbons (25-35 ppm)

Chromatographic Behavior

The compound would likely exhibit characteristic retention in various chromatographic systems:

  • Moderate retention on reversed-phase HPLC

  • Good separation under slightly acidic mobile phase conditions

  • Distinctive GC-MS fragmentation pattern featuring loss of -COOH and CF3 fragments

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